N-((4-Aminophenyl)sulfonyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide
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Overview
Description
N-((4-Aminophenyl)sulfonyl)-N-(4,6-dimethyl-2-pyrimidinyl)acetamide, commonly known as APS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of APS involves the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
APS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, which is involved in the regulation of pH in the body. The compound has also been shown to have anti-inflammatory effects by inhibiting the activity of metalloproteinases. Additionally, APS has been shown to have antiviral activity against herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
The advantages of using APS in lab experiments include its potent pharmacological properties, which make it a promising candidate for drug development. The compound has also been shown to have low toxicity and high selectivity towards its target enzymes. However, the limitations of using APS in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on APS, including its potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. The compound can also be further modified to improve its pharmacological properties, such as its solubility and selectivity towards its target enzymes. Additionally, the use of APS in combination with other drugs can be explored to enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of APS involves the reaction of 4-aminobenzenesulfonamide and 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as DMF or DMSO, and the product is obtained through crystallization or chromatography.
Scientific Research Applications
APS has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in various scientific research studies, including its use as an anticancer agent, anti-inflammatory agent, and antiviral agent.
properties
IUPAC Name |
N-(4-aminophenyl)sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-10(2)17-14(16-9)18(11(3)19)22(20,21)13-6-4-12(15)5-7-13/h4-8H,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYCOLRKKCBJJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188751 |
Source
|
Record name | N-Acetylsulfamethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35255-37-9 |
Source
|
Record name | N-Acetylsulfamethazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylsulfamethazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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